2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione

pKa Meldrum's acid C-H acidity

2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione (CAS 477711-33-4; molecular formula C₁₆H₁₄N₂O₄, molecular weight 298.29 g/mol) is a Meldrum’s acid-derived arylidene compound bearing a 3-phenyl-1H-pyrazol-4-yl substituent at the exocyclic methylene position. As a member of the 5-arylidene Meldrum’s acid family, it features a cyclic malonate ester scaffold (2,2-dimethyl-1,3-dioxane-4,6-dione) that imparts exceptionally high C–H acidity (pKₐ ≈ 4.97 in water) relative to acyclic malonates, alongside a rigid, planar Michael-acceptor geometry.

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 477711-33-4
Cat. No. B2779194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione
CAS477711-33-4
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCC1(OC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3)C(=O)O1)C
InChIInChI=1S/C16H14N2O4/c1-16(2)21-14(19)12(15(20)22-16)8-11-9-17-18-13(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
InChIKeyJVLZYPREIIQVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione (CAS 477711-33-4) – Procurement-Focused Chemical Identity and Structural Class


2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione (CAS 477711-33-4; molecular formula C₁₆H₁₄N₂O₄, molecular weight 298.29 g/mol) is a Meldrum’s acid-derived arylidene compound bearing a 3-phenyl-1H-pyrazol-4-yl substituent at the exocyclic methylene position [1]. As a member of the 5-arylidene Meldrum’s acid family, it features a cyclic malonate ester scaffold (2,2-dimethyl-1,3-dioxane-4,6-dione) that imparts exceptionally high C–H acidity (pKₐ ≈ 4.97 in water) relative to acyclic malonates, alongside a rigid, planar Michael-acceptor geometry [1][2]. The pyrazole ring contributes additional hydrogen-bond donor/acceptor functionality and aromatic stacking potential, making this compound a versatile intermediate for heterocycle synthesis and a scaffold of interest in medicinal chemistry campaigns [3].

Why Generic Substitution Fails for 2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione – Procurement Risk Analysis


Generic substitution among 5-arylidene Meldrum’s acid derivatives is not chemically valid because the identity of the aryl substituent dictates the electron deficiency of the exocyclic double bond, the compound’s hydrolytic stability, and its regio- and stereochemical outcomes in downstream cycloaddition or conjugate-addition reactions [1]. The 3-phenyl-1H-pyrazol-4-yl group in this compound provides a unique combination of moderate electron-withdrawing character and a hydrogen-bond-capable NH that is absent in simple phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs [1][2]. Variations in the aryl ring alter the activation barrier for nucleophilic attack at the methylene carbon, leading to divergent reaction rates and product distributions that cannot be compensated by adjusting stoichiometry or solvent alone [2]. Procurement of a closely related analog therefore introduces quantifiable risk of synthetic failure or irreproducible biological screening results, as the structure–reactivity relationships established for one arylidene Meldrum’s acid do not transfer to another without experimental re-validation.

Quantitative Differentiation Evidence for 2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione vs. Closest Analogs


C–H Acidity Advantage (pKₐ) of the Meldrum’s Acid Scaffold Relative to Acyclic Malonates and Dimedone Analogs

The Meldrum’s acid core of the target compound exhibits a significantly lower pKₐ (≈ 4.97 in water) than acyclic diethyl malonate (pKₐ ≈ 13.3) and the structurally related dimedone (pKₐ ≈ 5.2) [1]. This heightened acidity translates into near-quantitative deprotonation at the active methylene under mild basic conditions (e.g., pyridine, piperidine), enabling faster and higher-yielding Knoevenagel condensations with aromatic aldehydes compared to dimedone or barbituric acid analogs, which require stronger bases or elevated temperatures to achieve comparable conversion [2]. For the target compound, this means the synthetic intermediate can be prepared under conditions that minimize aldehyde degradation and side-product formation, a practical advantage in multi-step synthesis campaigns.

pKa Meldrum's acid C-H acidity reactivity Knoevenagel condensation

Hydrolytic Stability Advantage vs. Acyclic Malonate-Based Arylidene Analogs

5-Arylidene Meldrum’s acid derivatives, including the target compound, benefit from the cyclic six-membered ring structure that imposes a conformational constraint favoring the s-cis ester geometry. This conformation reduces electrophilic susceptibility at the carbonyl carbons toward nucleophilic water attack compared to acyclic benzylidene malonates, which can freely rotate and present a more exposed carbonyl [1]. While explicit hydrolytic half-life data for the target compound are not available in the primary literature, comparative stability studies on unsubstituted Meldrum’s acid show it is stable to neutral aqueous conditions for hours, whereas diethyl benzylidenemalonate undergoes measurable hydrolysis under identical conditions within the same timeframe [1]. The target compound’s pyrazole NH may further contribute an intramolecular hydrogen bond stabilizing the methylene geometry, as evidenced by the X-ray structures of closely related pyrazolylmethylene Meldrum’s acid derivatives [2].

hydrolytic stability Meldrum's acid cyclic malonate storage shelf life

Computed LogP and Hydrogen-Bond Donor/Acceptor Profile vs. Non-Pyrazole Arylidene Meldrum’s Acids

The target compound has a computed XLogP3-AA value of 2.7, along with 1 hydrogen-bond donor (pyrazole NH) and 5 hydrogen-bond acceptors (four carbonyl oxygens plus pyrazole N) [1]. This profile places it within favorable drug-like chemical space according to Lipinski’s Rule of Five. In comparison, the analogous 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (no pyrazole ring) has a higher computed LogP (≈ 3.1) and lacks the hydrogen-bond donor, which reduces aqueous solubility and limits opportunities for specific target interactions in biological screening [2]. The presence of the pyrazole NH in the target compound is expected to improve solubility and enable key hydrogen-bonding interactions with biological targets, as demonstrated in docking studies of structurally related pyrazolylmethylene heterocycles against COX-2 and GABA receptors [3].

LogP hydrogen bonding drug-likeness medicinal chemistry physicochemical properties

Synthetic Versatility as a Dual Michael Acceptor and Heterocycle Precursor vs. Simple Benzylidene Meldrum’s Acids

The target compound serves as a precursor to pyrazolo[3,4-b]pyridone and pyrazolo[1,5-a]pyrimidine scaffolds through domino Knoevenagel–Michael–cyclocondensation sequences with 5-aminopyrazoles [1]. In representative studies, analogous 5-arylidene Meldrum’s acids bearing halogen-substituted phenylpyrazole groups react with 3-methyl-5-aminopyrazole to yield tetrahydropyrazolo[3,4-b]pyridin-6-ones in 48–75% yield [1]. The target compound’s unsubstituted phenylpyrazole group is expected to give higher yields than electron-deficient (e.g., dihalophenyl) analogs due to reduced steric hindrance and optimal electronic balance at the methylene carbon, which facilitates the initial Michael addition step [2]. In contrast, simple 5-benzylidene Meldrum’s acid (phenyl without pyrazole) cannot participate in the subsequent cyclocondensation with aminopyrazole nucleophiles that requires the pyrazole NH for ring closure, limiting its downstream synthetic utility to single-step transformations [1].

heterocycle synthesis Michael acceptor domino reaction pyrazolopyrimidine diversity-oriented synthesis

Best Research and Industrial Application Scenarios for 2,2-Dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione


Heterocyclic Library Synthesis via Domino Knoevenagel–Michael–Cyclocondensation

The compound is ideally suited as an arylidene Meldrum’s acid partner in one-pot, three-component domino reactions with aminopyrazoles or other nitrogen binucleophiles, yielding pyrazolo[3,4-b]pyridinones or pyrazolo[1,5-a]pyrimidinones in a single operation [1]. The 3-phenyl-1H-pyrazol-4-yl substituent provides both the aromatic π-system needed for Michael acceptor activation and the latent NH for cyclocondensation, eliminating the need for a separate heterocyclic precursor [1][2]. Procurement of this single intermediate thereby replaces two or more building blocks in traditional stepwise routes, reducing total step count and improving atom economy in medicinal chemistry library production.

Fragment-Based Drug Discovery with Balanced Polarity and Hydrogen-Bonding Capacity

With a computed LogP of 2.7 and a hydrogen-bond donor (pyrazole NH) that is absent in simple benzylidene Meldrum’s acid analogs, this compound occupies favorable fragment-like chemical space for primary screening campaigns [1]. Its molecular weight (298.3 Da) and rotatable bond count (2) meet fragment library criteria, while the Meldrum’s acid warhead provides a mild electrophilic center for covalent target engagement studies such as enzyme active-site cysteine labeling [2]. Researchers procuring this compound can use it directly in both reversible fragment screens and covalent inhibitor development without requiring additional synthetic elaboration of the core.

Room-Temperature Knoevenagel Condensation for Parallel Synthesis Workflows

The exceptional C–H acidity of the Meldrum’s acid core (pKₐ ≈ 4.97) enables quantitative Knoevenagel condensation with aromatic aldehydes at room temperature using mild bases such as pyridine or piperidinium acetate [1]. This allows the compound to be prepared in high purity (typically >95% by HPLC after simple filtration) under conditions compatible with parallel synthesizer platforms that cannot accommodate heating or strongly basic conditions [1][2]. Laboratories performing array synthesis of arylidene Meldrum’s acid libraries can therefore standardize on this compound’s synthetic route and expect consistent yield and purity across diverse aldehyde inputs, reducing method development time.

Reference Standard for Pyrazole-Containing Meldrum’s Acid Analytical Method Development

The compound’s well-defined structure, single UV-active chromophore (conjugated pyrazole–methylene–dioxane-dione system), and commercial availability at ≥95% purity from multiple vendors [1] make it a suitable reference standard for developing HPLC, LC-MS, or NMR-based purity and stability-indicating methods for the broader class of pyrazolylmethylene Meldrum’s acid derivatives [2]. Its predictable retention behavior (moderate LogP, one ionizable NH) and characteristic spectroscopic signatures (e.g., distinctive methylene proton at δ 8.0–8.5 ppm in ¹H NMR) provide reliable benchmarks for method qualification, reducing the burden of sourcing multiple individual analogs for method validation protocols.

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